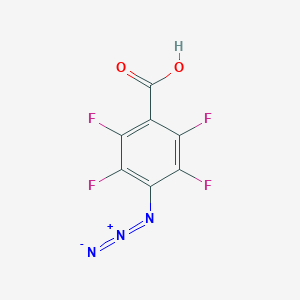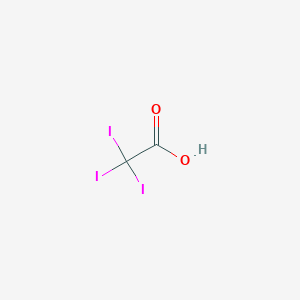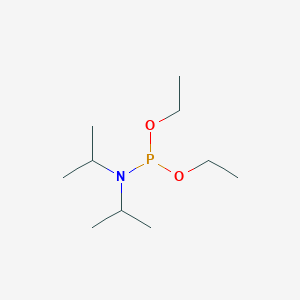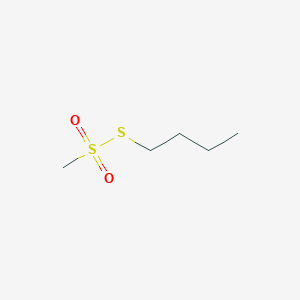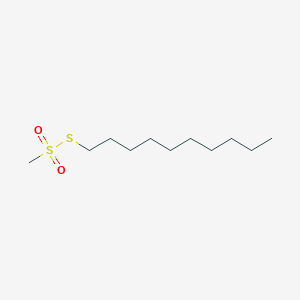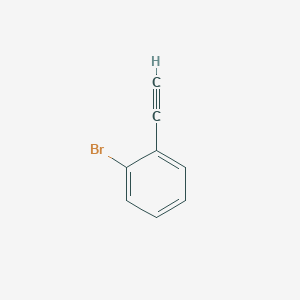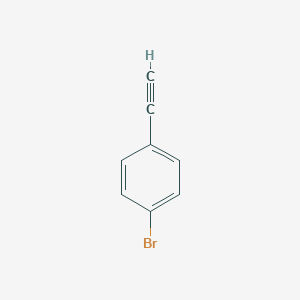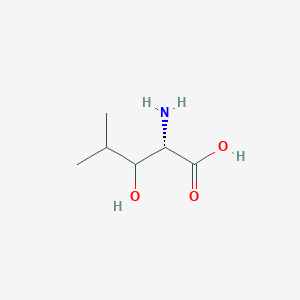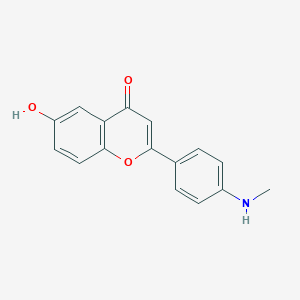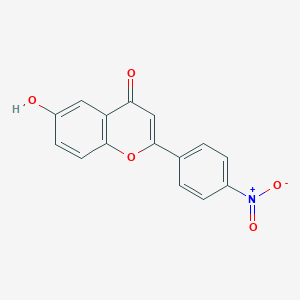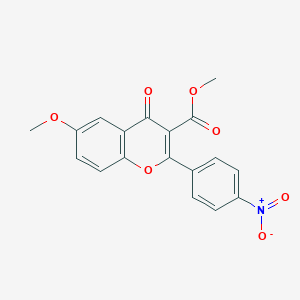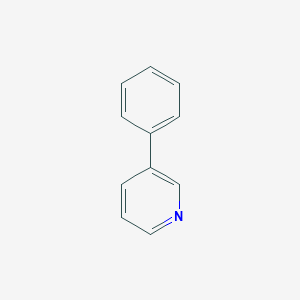![molecular formula C17H16N2 B014396 1-苯基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚 CAS No. 3790-45-2](/img/structure/B14396.png)
1-苯基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚
概述
描述
1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline, also known as 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline, is a useful research compound. Its molecular formula is C17H16N2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
HIV-1 逆转录酶抑制剂
在一项研究中,设计了 50 种新型的 1-苯基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-3-羧酸类似物作为 HIV-1 逆转录酶的非核苷抑制剂 . 使用 HIV-1 逆转录酶作为受体对设计的类似物进行了对接研究 . 结果表明,设计的类似物采用了与一些经典的非核苷逆转录酶抑制剂相似的取向,并在 HIV-1 逆转录酶的非核苷抑制结合口袋的活性位点共享相同的结合模式 .
抗癌剂
通过引入烷基或烷芳基和磺酰基,设计了一系列新型的 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚衍生物,这些基团被认为是一些抗肿瘤药物的药效基团 . 所有化合物均表现出中等至优异的抗增殖活性,对癌细胞的 IC50 值介于 0μM 和 100μM 之间 . 磺酰基的引入可以提高 2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚的抗增殖活性 .
臭氧分解研究
药物发现
吲哚单元,包括 1-苯基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚,被认为是药物发现中最重要的部分之一 . 它吸引了数代研究人员的关注 .
作用机制
Target of Action
The primary target of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral therapy .
Mode of Action
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . It binds to the active site of the enzyme, preventing it from converting viral RNA into DNA . This inhibits the replication of the virus and slows the progression of the disease .
Biochemical Pathways
The compound affects the HIV replication pathway by inhibiting the reverse transcriptase enzyme . This prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV virus .
Pharmacokinetics
It’s important to note that compounds violating more than one of lipinski’s rule of five parameters may have problems with bioavailability .
Result of Action
The inhibition of the HIV-1 reverse transcriptase enzyme by 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole results in a decrease in the replication of the HIV virus . This can slow the progression of the disease and reduce the viral load in the body .
Action Environment
Like all drugs, its action, efficacy, and stability could be influenced by various environmental factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been found to interact with several enzymes and proteins. For instance, it has been designed as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . This suggests that it can bind to the active site of this enzyme and inhibit its function .
Cellular Effects
The compound has shown to have effects on various types of cells and cellular processes. For instance, it has been found to have antitumor properties . It has also been suggested to play roles in resisting bacteria, easing pains, resisting platelet aggregation, promoting sodium and water reabsorption of kidneys, adjusting release of neurotransmitters, promoting adipose tissue lipolysis and resisting arrhythmia .
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves binding interactions with biomolecules and changes in gene expression. For example, in the case of HIV-1 reverse transcriptase, it adopts a similar orientation and shares the same binding mode as that of some of the classical non-nucleoside reverse transcriptase inhibitors within the active site of non-nucleoside inhibitory binding pocket of HIV-1 reverse transcriptase .
Temporal Effects in Laboratory Settings
It is known that the compound has been used in studies on neurodegenerative diseases .
属性
IUPAC Name |
1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,16,18-19H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INERHEQVAVQJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276762 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3790-45-2 | |
| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives be synthesized effectively?
A1: Research indicates that 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives can be synthesized via the Maillard reaction. This involves reacting 5-methoxytryptamine with various aldehydes in water. [] The reaction conditions, such as catalyst loading, temperature, and time, can be optimized to achieve high yields. One study demonstrated that yields greater than 70% could be achieved at temperatures below 50°C within 5 hours using a 7 mole % catalyst loading. []
Q2: What analytical techniques are valuable for characterizing 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?
A2: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) have proven to be valuable tools for characterizing these compounds. [] These techniques provide insights into the molecular weight and fragmentation patterns of the synthesized β-carboline derivatives, aiding in their structural elucidation.
Q3: Are there any computational studies exploring the potential applications of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?
A3: Yes, computational chemistry has been employed to investigate the potential of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid derivatives as HIV-1 reverse transcriptase inhibitors. [, ] These in silico studies involve designing novel derivatives and evaluating their theoretical interactions with the target enzyme. While these studies represent a starting point, further research, including in vitro and in vivo experiments, are necessary to validate these findings and explore their therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
